2,2-dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
2,2-Dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 7-hydroxy-8-formyl coumarin with N,N-dialkyl substituted cyano acetamide derivatives in the presence of a base such as piperidine . The reaction is carried out in ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
2,2-Dimethyl-7-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:
Coumarin: A naturally occurring benzopyran with anticoagulant and antimicrobial properties.
7-Hydroxycoumarin: Known for its antifungal and antibacterial activities.
4-Hydroxycoumarin: Used as an anticoagulant in medical applications.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from other benzopyran derivatives.
Properties
CAS No. |
2504224-36-4 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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